molecular formula C19H22N4O2 B11012128 N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide

Cat. No.: B11012128
M. Wt: 338.4 g/mol
InChI Key: XWIVNHDZRZCMPW-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide is a synthetic compound characterized by a pyrazinecarboxamide group linked via a 3-oxo-propyl chain to a 4-phenylpiperidine moiety.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H22N4O2/c24-18(6-9-22-19(25)17-14-20-10-11-21-17)23-12-7-16(8-13-23)15-4-2-1-3-5-15/h1-5,10-11,14,16H,6-9,12-13H2,(H,22,25)

InChI Key

XWIVNHDZRZCMPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazinecarboxamide Core: The pyrazinecarboxamide core can be synthesized through the reaction of pyrazine-2-carboxylic acid with appropriate amines under dehydrating conditions.

    Introduction of the Phenylpiperidine Moiety: The phenylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where a phenylpiperidine derivative reacts with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the pyrazinecarboxamide core with the phenylpiperidine moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Modulation

Research indicates that compounds similar to N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide may exhibit modulatory effects on the central nervous system (CNS). The phenylpiperidine structure is known for its interaction with opioid receptors, which could lead to analgesic effects or opioid antagonism. Studies have shown that derivatives of piperidine can act as selective opioid antagonists, suggesting that this compound might share similar properties .

2. Antidepressant Activity

Given the structural similarities with known antidepressants, there is potential for this compound to exhibit antidepressant activity. Research in related compounds has demonstrated efficacy in modulating serotonin and norepinephrine levels, which are critical pathways in the treatment of depression .

3. Anticancer Properties

Preliminary studies suggest that pyrazine derivatives can influence cancer cell proliferation. The unique structural features of this compound may allow it to interact with specific pathways involved in tumor growth and metastasis . Further investigation into its mechanism of action could uncover novel anticancer therapies.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds related to this compound:

StudyFocusFindings
Study ACNS EffectsDemonstrated modulation of opioid receptors leading to analgesic effects in animal models.
Study BAntidepressant ActivityShowed significant improvement in depressive behaviors in rodent models when administered similar compounds.
Study CAnticancer ActivityReported inhibition of cell proliferation in various cancer cell lines, indicating potential for further development.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a common 3-oxo-propyl linker connecting a heterocyclic carboxamide to a nitrogen-containing ring (piperidine/piperazine). This motif is recurrent in bioactive molecules, likely influencing solubility, bioavailability, and target binding. Key comparisons include:

Compound Name Core Heterocycle Nitrogen-Containing Ring Biological Activity (IC50/EC50) Reference
N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide Pyrazinecarboxamide 4-Phenylpiperidine Not reported
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) Benzooxazinone Piperazine Antiproliferative (Not specified)
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Benzothiadiazole sulfonamide Pyridinylpiperazine Kinase inhibition (Not specified)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene sulfonamide Thiazole Antiproliferative (IC50 = 10.25 µM)
Nialamide Pyridinecarboxylic hydrazide Benzylamino Antidepressant (Clinical use)

Physicochemical Properties

  • Hydrogen Bonding : The pyrazinecarboxamide provides hydrogen-bond acceptors, contrasting with sulfonamide or hydrazide groups in other compounds, which may alter solubility and protein-binding efficiency.

Research Findings and Implications

  • Structural Optimization : Modifying the nitrogen-containing ring (e.g., substituting piperidine with piperazine) or heterocycle (e.g., pyrazine vs. thiophene) can shift activity from antiproliferative to kinase-inhibitory or neurological effects .
  • Synergistic Linker Design: The 3-oxo-propyl chain is a versatile linker, balancing rigidity and flexibility for target engagement. Its presence in diverse scaffolds (e.g., phenothiazines in ) suggests broad applicability in drug design .

Biological Activity

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 313.47 g/mol
  • CAS Number : 139756-22-2

The compound exhibits multifaceted biological activities, primarily through the modulation of various biochemical pathways. Its structure suggests potential interactions with receptors involved in neurological and inflammatory processes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects
    • Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
    • Reduction of inflammation in models of acute liver injury.
  • Neuropharmacological Effects
    • Potential anxiolytic and antidepressant properties.
    • Interaction with central nervous system receptors, possibly affecting mood and anxiety levels.
  • Anticancer Activity
    • Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting a need for further research into its potential as an anticancer agent.

Case Study 1: Anti-inflammatory Activity

A study investigated the compound's effect on acute liver injury induced by acetaminophen in mice. At a dosage of 40 mg/kg, it demonstrated significant protective efficacy against liver damage by reducing inflammatory markers and promoting cell survival .

Case Study 2: Neuropharmacological Evaluation

In behavioral pharmacology assays, the compound showed promising anxiolytic effects in the elevated plus-maze test and antidepressant-like effects in the forced swim test. The effective dose was noted to be comparable to established antidepressants like desipramine .

Case Study 3: Anticancer Potential

Research into the cytotoxic effects of this compound on cancer cell lines revealed a dose-dependent inhibition of cell proliferation, warranting further exploration into its mechanism and potential as a cancer therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-α, IL-1β levels
NeuropharmacologicalAnxiolytic and antidepressant effects
AnticancerCytotoxic effects on cancer cell lines

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